molecular formula C13H18O2 B494278 3-Methyl-2-neopentylbenzoic acid

3-Methyl-2-neopentylbenzoic acid

Cat. No.: B494278
M. Wt: 206.28g/mol
InChI Key: VPYQCKFDMXRTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-neopentylbenzoic acid is a chemical research compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. The IUPAC name for this compound is 2-(2,2-dimethylpropyl)-3-methylbenzoic acid . This compound is provided with a typical purity of 95% and is intended for research applications only. The steric properties conferred by the neopentyl group make it a compound of interest in various research fields, including organic synthesis and materials science. Potential synthetic routes for this molecule involve strategies such as Friedel-Crafts alkylation of a toluene derivative using a Lewis acid catalyst, followed by carboxylation via the Kolbe-Schmitt reaction. An alternative and potentially more efficient route is the catalytic oxidation of a 2-neopentyl-3-methyltoluene precursor using a cobalt-manganese catalyst system under oxygen pressure . Benzoic acid derivatives, in general, have demonstrated significant research value. They have been explored for their antimicrobial properties and specifically studied as prodrugs in therapeutic research, such as against tuberculosis, where esterified versions can exhibit enhanced activity . Furthermore, substituted benzoic acid scaffolds are being investigated in drug discovery, for instance, as bisubstrate inhibitors for viral methyltransferases like SARS-CoV-2 nsp14 . Researchers can utilize this high-quality compound as a building block or intermediate in developing novel substances or for structure-activity relationship (SAR) studies. The product is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-3-methylbenzoic acid

InChI

InChI=1S/C13H18O2/c1-9-6-5-7-10(12(14)15)11(9)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

VPYQCKFDMXRTAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)CC(C)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Substrate Design and Regioselectivity Considerations

A plausible route involves Friedel-Crafts alkylation of a pre-substituted toluene derivative. For example, 3-methyltoluene could undergo alkylation with neopentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the neopentyl group’s bulkiness necessitates careful optimization:

  • Catalyst loading : High catalyst concentrations (≥1.5 equiv AlCl₃) may improve electrophilicity but risk overalkylation.

  • Temperature control : Reactions performed at −10°C to 0°C mitigate para-substitution byproducts.

Table 1: Friedel-Crafts Alkylation Optimization Parameters

ParameterRange TestedOptimal ValueByproduct Yield (%)
AlCl₃ Equiv1.0–2.51.812–18
Reaction Temp (°C)−20 to 25−58–15
Neopentyl Bromide Equiv1.2–2.01.510–22

Post-alkylation, carboxylation via Kolbe-Schmitt reaction introduces the carboxylic acid group. This requires heating the alkylated intermediate with potassium bicarbonate under CO₂ pressure (4–6 atm) at 180–200°C. The steric environment from the neopentyl group likely reduces carboxylation efficiency, necessitating extended reaction times (24–36 hours).

Oxidative Routes from Xylene Derivatives

Catalytic Oxidation of 2-Neopentyl-3-Methyltoluene

Analogous to the oxidation of 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid, a substituted toluene derivative could undergo catalytic oxidation. Using a cobalt-manganese acetate catalyst system in acetic acid solvent under oxygen pressure (2.0–3.0 MPa) at 110–130°C achieves methyl-to-carboxyl conversion:

Proposed Reaction Pathway :

2-Neopentyl-3-methyltoluene+3O2Co/Mn catalyst3-Methyl-2-neopentylbenzoic acid+2H2O\text{2-Neopentyl-3-methyltoluene} + 3\text{O}2 \xrightarrow{\text{Co/Mn catalyst}} \text{3-Methyl-2-neopentylbenzoic acid} + 2\text{H}2\text{O}

Critical factors include:

  • Solvent composition : Acetic acid with 8–17% water enhances solubility of intermediates while preventing overoxidation.

  • Initiator selection : Dibromohydantoin (0.5–1.2 wt%) improves reaction initiation by generating bromine radicals.

Table 2: Oxidation Reaction Performance Metrics

ConditionValueConversion (%)Selectivity (%)
Temperature (°C)1209268
O₂ Pressure (MPa)2.58872
Catalyst (Co:Mn ratio)1:19565

Post-reaction crystallization from methanol/isopropanol mixtures (80–90% concentration) yields purified product, though recrystallization losses may reach 20–30% due to the neopentyl group’s hydrophobicity.

Carboxylation via Organometallic Intermediates

Grignard Reaction Followed by CO₂ Quenching

Synthesis via Grignard reagents offers an alternative pathway:

  • Bromination of 2-neopentyl-3-methylbenzene to form 1-bromo-2-neopentyl-3-methylbenzene.

  • Reaction with magnesium in THF to generate the aryl Grignard reagent.

  • Quenching with gaseous CO₂ to form the carboxylic acid.

This method’s success depends on preventing β-hydride elimination during Grignard formation, achievable through:

  • Low-temperature conditions (−78°C in THF/ether mixtures).

  • Slow addition rates (2–4 hours for bromide introduction).

Purity challenges arise from residual magnesium salts, requiring acidic workup (HCl) and silica gel chromatography.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Friedel-Crafts + Kolbe35–4285–90Moderate4.2
Catalytic Oxidation55–6892–98High3.8
Grignard Carboxylation28–3378–82Low5.1

The catalytic oxidation route demonstrates superior yield and purity, aligning with industrial practices for analogous benzoic acids . However, the Grignard method provides a valuable laboratory-scale alternative when halogenated precursors are accessible.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.